4-Cyclohexanesulfonyl-benzylamine
Description
4-Cyclohexanesulfonyl-benzylamine is a benzylamine derivative featuring a cyclohexanesulfonyl substituent at the para position of the benzene ring. The compound combines a benzylamine backbone (C₆H₅CH₂NH₂) with a sulfonamide-linked cyclohexane group, resulting in a molecular formula of C₁₃H₁₉NO₂S and a molecular weight of ~265.36 g/mol.
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
(4-cyclohexylsulfonylphenyl)methanamine |
InChI |
InChI=1S/C13H19NO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h6-9,12H,1-5,10,14H2 |
InChI Key |
KHGWJAJEDVWNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 4-Cyclohexanesulfonyl-benzylamine with structurally related benzylamine derivatives and sulfonamide-containing compounds, based on the provided evidence. Key differences in substituents, physicochemical properties, and hazards are highlighted.
Structural and Functional Group Comparisons
Key Observations :
- Electron Effects : Unlike the electron-withdrawing trifluoromethyl group in [4-(Trifluoromethyl)pyridine-3-yl]methylamine, the sulfonyl group in the target compound may act as a hydrogen-bond acceptor, influencing binding interactions in biological systems .
- Charge : Neutral sulfonamide groups (as in the target compound) contrast with charged ammonium groups in [4-(Azaniumylmethyl)cyclohexyl]methylazanium, which exhibit higher solubility in polar solvents .
Physicochemical and Hazard Profile Comparisons
Key Observations :
- Hazards: 4-N-Hexylbenzylamine lacks classified health hazards, but precautions for handling dust/fumes are advised .
- Solubility : The target compound’s sulfonyl group likely enhances solubility in polar solvents (e.g., DMSO) compared to alkylated benzylamines but less than charged ammonium analogs .
Table 1: Structural Comparison
| Feature | 4-Cyclohexanesulfonyl-benzylamine | 4-N-Hexylbenzylamine | [4-(Trifluoromethyl)pyridine-3-yl]methylamine |
|---|---|---|---|
| Substituent | Sulfonyl-cyclohexane | Hexyl chain | Trifluoromethylpyridine |
| Polarity | High | Low | Moderate |
| Molecular Weight | 265.36 | 191.31 | 176.14 |
Table 2: Hazard and Regulatory Comparison
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